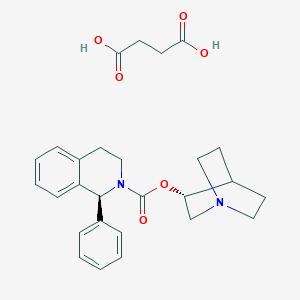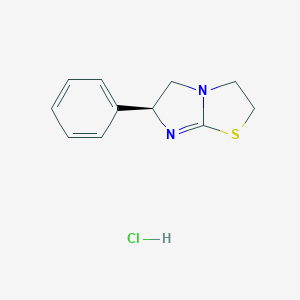
Succionato de solifenacina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solifenacin succinate is a muscarinic receptor antagonist used primarily to treat overactive bladder with symptoms of urinary incontinence, urgency, and frequency . It is marketed under the brand name Vesicare and was approved by the FDA in 2004 . The compound works by relaxing the bladder muscles, thereby reducing the symptoms associated with overactive bladder .
Aplicaciones Científicas De Investigación
Solifenacin succinate has a wide range of scientific research applications. In medicine, it is used to treat overactive bladder and neurogenic detrusor overactivity . In pharmacokinetic studies, it is quantified in rat plasma using liquid chromatography-tandem mass spectrometry . The compound is also used in the development of bioequivalent tablets with improved chemical stability . Additionally, solifenacin succinate is studied for its interactions with other drugs and its effects on various biological pathways .
Mecanismo De Acción
Target of Action
Solifenacin succinate primarily targets the muscarinic receptors . It has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .
Mode of Action
Solifenacin succinate is a competitive muscarinic receptor antagonist . It antagonizes the M2 and M3 muscarinic receptors in the bladder . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Pharmacokinetics
It is 93–96% plasma protein bound and probably crosses the blood-brain barrier . Solifenacin succinate is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .
Result of Action
The molecular and cellular effects of Solifenacin succinate’s action result in the relaxation of the bladder muscle . This reduces the feeling of urgency, the frequency of urination, and instances of urge incontinence .
Action Environment
Environmental factors such as the presence of other drugs can influence the action of Solifenacin succinate. For instance, the concomitant use of ketoconazole, a strong CYP3A4 inhibitor, significantly increased the exposure of Solifenacin . Additionally, exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .
Análisis Bioquímico
Biochemical Properties
Solifenacin succinate interacts primarily with muscarinic receptors, specifically the M2 and M3 subtypes . It acts as a competitive antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various physiological responses including contraction of smooth muscles . Solifenacin succinate’s interaction with these receptors inhibits the contractions of the urinary bladder smooth muscle, thereby alleviating symptoms of overactive bladder .
Cellular Effects
Solifenacin succinate exerts its effects on various types of cells, particularly the smooth muscle cells of the urinary bladder . By blocking the muscarinic receptors on these cells, solifenacin succinate prevents the contractions of the detrusor muscles in the urinary bladder wall, leading to a relaxation of the bladder and a decrease in urinary urgency and nocturia . This can also lead to side effects such as dry mouth and constipation .
Molecular Mechanism
The molecular mechanism of action of solifenacin succinate involves its binding to muscarinic receptors, where it acts as a competitive antagonist . This means that it competes with acetylcholine for the same binding site on the receptor. When solifenacin succinate binds to the receptor, it prevents acetylcholine from binding and exerting its effects, thereby inhibiting the downstream signaling pathways that lead to bladder muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of solifenacin succinate have been observed to change over time. For instance, in a study involving children with overactive bladder, it was found that solifenacin succinate achieved a complete response rate of over 50% in just 2 weeks . Furthermore, the full therapeutic effects of solifenacin succinate occur after 2-4 weeks of treatment and are maintained upon long-term therapy .
Dosage Effects in Animal Models
In animal models, the effects of solifenacin succinate have been observed to vary with different dosages. For instance, in a study involving cerebral infarcted rats, solifenacin succinate was found to dose-dependently increase bladder capacity and voided volume at doses of 0.03 mg/kg or more .
Metabolic Pathways
Solifenacin succinate is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 enzyme pathway . The primary metabolic routes of solifenacin succinate include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . Only solifenacin succinate and the 4R-hydroxy metabolite are pharmacologically active .
Transport and Distribution
Solifenacin succinate is highly distributed to non-CNS tissues, having a mean steady-state volume of distribution of 600L . It is approximately 98% bound to plasma proteins, principally to α1-acid glycoprotein . Solifenacin succinate probably crosses the blood-brain barrier .
Métodos De Preparación
The synthesis of solifenacin succinate involves several steps. One efficient method is a one-pot process that retains the configuration of the chiral centers of the starting materials . The process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provides enantiomerically pure solifenacin with an overall yield of 90% .
Análisis De Reacciones Químicas
Solifenacin succinate undergoes various chemical reactions, including oxidation and substitution . One common method for its determination involves the oxidation of the drug by N-bromosuccinimide (NBS) and subsequent reaction with dyes such as amaranth, safranin, aniline blue, and rhodamine B . These reactions are typically carried out at laboratory temperature and are used for the spectrophotometric determination of solifenacin succinate in pharmaceutical dosage forms .
Comparación Con Compuestos Similares
Solifenacin succinate is often compared with other antimuscarinic drugs such as tolterodine, darifenacin, and oxybutynin . While all these drugs are used to treat overactive bladder, solifenacin succinate is unique in its high selectivity for the M3 receptor, which is primarily responsible for bladder contractions . Studies have shown that solifenacin succinate is effective in reducing the number of voids, urgency episodes, and incontinence episodes, making it a preferred choice for many patients .
Propiedades
Número CAS |
242478-38-2 |
|---|---|
Fórmula molecular |
C27H32N2O6 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1 |
Clave InChI |
RXZMMZZRUPYENV-GYFCLUQUSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
SMILES isomérico |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Apariencia |
Assay:≥98%A crystalline solid |
Pictogramas |
Irritant |
Sinónimos |
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))- 905, YM quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate solifenacin solifenacin succinate Succinate, Solifenacin vesicare YM 905 YM905 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















